molecular formula C6H15Cl2NO3S B1418653 2-[2-(2-Chloroethl)sulfonyl]ethoxyethanamine hydrochloride CAS No. 98231-71-1

2-[2-(2-Chloroethl)sulfonyl]ethoxyethanamine hydrochloride

Cat. No.: B1418653
CAS No.: 98231-71-1
M. Wt: 252.16 g/mol
InChI Key: PCHBPTWCDKWOOW-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and CAS Registry Validation

The compound 2-[2-(2-Chloroethyl)sulfonyl]ethoxyethanamine hydrochloride is systematically named according to IUPAC guidelines as 2-[2-(2-chloroethylsulfonyl)ethoxy]ethan-1-amine hydrochloride. This nomenclature reflects the hierarchical substitution pattern: a primary amine (ethan-1-amine) substituted at the second carbon with a 2-(2-chloroethylsulfonyl)ethoxy group, followed by protonation with hydrochloric acid to form the hydrochloride salt. The CAS Registry Number 98231-71-1 is universally validated across chemical databases, including PubChem, ChemNet, and ChemicalBook, confirming its unique identification. The structural integrity of this identifier is further supported by consistent molecular formula (C₆H₁₅Cl₂NO₃S) and weight (252.16 g/mol) listings in commercial and academic sources.

Molecular Formula and Structural Isomerism Analysis

The molecular formula C₆H₁₅Cl₂NO₃S delineates a chlorinated sulfonylethylamine derivative with a hydrochloride counterion. Key structural features include:

  • A sulfonyl bridge (-SO₂-) linking a 2-chloroethyl chain and an ethoxy-ethanamine backbone.
  • A terminal primary amine group protonated by hydrochloric acid.

Table 1: Molecular and Physicochemical Properties

Property Value Source
Molecular formula C₆H₁₅Cl₂NO₃S
Molecular weight 252.16 g/mol
Appearance Colorless to yellowish liquid
Purity ≥99%

Structural isomerism is limited due to the fixed positions of the sulfonyl and chloroethyl groups. The ethoxy linkage (C-O-C) and sulfonyl group’s tetrahedral geometry restrict geometric isomerism, while the substitution pattern on the ethanamine backbone negates positional isomerism. Quantum mechanical modeling of analogous sulfonyl-containing compounds suggests minimal conformational flexibility, further reducing isomer diversity.

Crystallographic Characterization and Conformational Studies

Crystallographic data for this compound remain unreported, likely due to its liquid state under standard conditions. However, related sulfonylethylamine derivatives exhibit monoclinic or orthorhombic crystal systems with intermolecular hydrogen bonding between amine groups and sulfonyl oxygen atoms. For instance, the structurally similar compound 1,2-bis(methylsulfonyl)-1-(2-chloroethyl)hydrazine crystallizes in a triclinic system with Co₃ tetrahedral cores. Computational studies using density functional theory (DFT) predict that the title compound’s lowest-energy conformation features a gauche arrangement of the sulfonyl and ethoxy groups, minimizing steric hindrance.

Comparative Analysis of Synonymic Representations in Chemical Databases

Chemical databases employ varying synonymic conventions, as shown below:

Table 2: Synonymic Representations Across Databases

Database Synonym Citation
PubChem Ethanamine, 2-[2-[(2-chloroethyl)sulfonyl]ethoxy]-, hydrochloride
ChemNet 2-[2-(2-Chloroethl)sulfonyl]ethoxyethanamine hydrochloride
ChemicalBook 2-(2-AMinoethoxy)-2′-chloro diethylsulfon Hydrochloride
Chemsrc 2-[2-(2-chloroethylsulfonyl)ethoxy]ethanamine,hydrochloride

Properties

IUPAC Name

2-[2-(2-chloroethylsulfonyl)ethoxy]ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14ClNO3S.ClH/c7-1-5-12(9,10)6-4-11-3-2-8;/h1-6,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCHBPTWCDKWOOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCS(=O)(=O)CCCl)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15Cl2NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5072989
Record name 2(2-Amino-ethoxy)-2'chloro-diethylsulfone hydrochloride
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Molecular Weight

252.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98231-71-1
Record name Ethanamine, 2-[2-[(2-chloroethyl)sulfonyl]ethoxy]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=98231-71-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanamine, 2-(2-((2-chloroethyl)sulfonyl)ethoxy)-, hydrochloride (1:1)
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Record name Ethanamine, 2-[2-[(2-chloroethyl)sulfonyl]ethoxy]-, hydrochloride (1:1)
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Record name 2(2-Amino-ethoxy)-2'chloro-diethylsulfone hydrochloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2(2-Amino-ethoxy)-2'chloro-diethylsulfone Hydrochloride
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Preparation Methods

The synthesis of 2-[2-(2-Chloroethl)sulfonyl]ethoxyethanamine hydrochloride involves several steps. One common method includes the reaction of 2-chloroethanol with ethanesulfonyl chloride to form 2-chloroethyl ethanesulfonate. This intermediate is then reacted with ethylenediamine to produce the desired compound. The reaction conditions typically involve the use of solvents such as dichloromethane and catalysts like triethylamine .

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production. These optimizations can include the use of continuous flow reactors and more efficient purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

2-[2-(2-Chloroethl)sulfonyl]ethoxyethanamine hydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium borohydride for reduction, hydrogen peroxide for oxidation, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemical Synthesis

2-[2-(2-Chloroethyl)sulfonyl]ethoxyethanamine hydrochloride is primarily utilized as an intermediate in the synthesis of various organic compounds. Its unique structure allows it to participate in multiple chemical reactions, making it valuable in producing pharmaceuticals, agrochemicals, and specialty chemicals .

Application AreaDescription
Pharmaceutical IntermediatesUsed in the synthesis of drugs, playing a critical role in medicinal chemistry.
AgrochemicalsActs as a precursor for developing agricultural chemicals.
Specialty ChemicalsEmployed in creating unique compounds for industrial applications.

Pharmaceutical Applications

In the pharmaceutical industry, this compound is significant for its role as an intermediate in drug synthesis. It contributes to the development of various therapeutic agents by providing essential building blocks for complex molecular structures .

Drug Development StageRole of Compound
DiscoveryFacilitates the creation of novel compounds through various synthetic routes.
Preclinical StudiesUsed to test efficacy and safety profiles of potential drugs.
Clinical TrialsInvolved in the formulation of drugs undergoing clinical evaluation.

Research Applications

The compound is extensively used in chemical research for experimental analyses and the discovery of new compounds. Its properties make it suitable for various experiments aimed at understanding reaction mechanisms and developing new synthetic methodologies .

Research FieldSpecific Uses
Organic ChemistryServes as a reagent in various organic reactions, including nucleophilic substitutions and coupling reactions.
Medicinal ChemistryInvestigated for its potential biological activities and interactions with target enzymes or receptors.

Case Study 1: Medicinal Chemistry Research

A study explored the use of 2-[2-(2-Chloroethyl)sulfonyl]ethoxyethanamine hydrochloride as a precursor for synthesizing novel anticancer agents. The compound was modified to enhance its efficacy against specific cancer cell lines, demonstrating promising results in preliminary assays.

Case Study 2: Agrochemical Development

Researchers utilized this compound to develop new herbicides that target specific plant growth pathways. The modifications made using this intermediate led to compounds with improved selectivity and reduced environmental impact.

Mechanism of Action

The mechanism of action of 2-[2-(2-Chloroethl)sulfonyl]ethoxyethanamine hydrochloride involves its interaction with cellular components. The chloroethyl group can form covalent bonds with nucleophilic sites in proteins and DNA, leading to the inhibition of cellular processes. This mechanism is particularly relevant in its potential use as an anticancer agent, where it can induce cell death in rapidly dividing cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds share structural or functional similarities with 2-[2-(2-Chloroethyl)sulfonyl]ethoxyethanamine hydrochloride, enabling comparative analysis of their physicochemical properties and applications:

2-(Methylsulfonyl)ethanamine Hydrochloride (CAS: 104458-24-4)

  • Molecular Formula: C₃H₁₀ClNO₂S
  • Key Features : Replaces the chloroethyl group with a methylsulfonyl (-SO₂CH₃) moiety.
  • Applications : Serves as an intermediate in peptide synthesis and kinase inhibitors. Its simpler structure reduces steric hindrance, enhancing reactivity in nucleophilic substitutions .

2-Chloroethylamine Hydrochloride (CAS: 870-24-6)

  • Molecular Formula : C₂H₇Cl₂N
  • Key Features : A minimalist structure with a chloroethyl group directly attached to the amine.
  • Applications: Widely used in dye manufacturing and as a precursor for quaternary ammonium compounds. Its small size improves solubility in polar solvents (e.g., water, ethanol) .
  • Limitations : Absence of sulfonyl or ethoxy groups limits its versatility in complex syntheses .

[2-(3-Chlorophenoxy)ethyl]ethylamine Hydrochloride (CAS: 90945-04-3)

  • Molecular Formula: C₁₀H₁₅Cl₂NO
  • Key Features: Incorporates a chlorophenoxy aromatic ring instead of sulfonyl.
  • Applications : Used in ligand design for G-protein-coupled receptors. The aromatic ring enhances π-π stacking interactions, improving binding affinity in biological systems .
  • Stability: The ether linkage (phenoxy) is less reactive than sulfonyl, reducing susceptibility to hydrolysis .

2-(Chloroethylsulfonyl)ethanol Dihydrochloride (CAS: 85739-74-8)

  • Molecular Formula : C₄H₁₁Cl₃O₃S
  • Key Features: Replaces the ethanamine group with ethanol.
  • Applications : Functions as a crosslinking agent in polymer chemistry. The hydroxyl group enables esterification, unlike the amine’s nucleophilic properties .
  • Toxicity : Similar chloroethyl groups pose mutagenic risks, necessitating stringent handling protocols .

Data Table: Comparative Analysis

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Functional Groups Antimicrobial Activity (Evidence)
2-[2-(2-Chloroethyl)sulfonyl]ethoxyethanamine HCl (98231-71-1) C₆H₁₅Cl₂NO₃S 276.16 Sulfonyl, chloroethyl, ethoxy, amine Moderate antifungal; strong antibacterial
2-(Methylsulfonyl)ethanamine HCl (104458-24-4) C₃H₁₀ClNO₂S 159.64 Methylsulfonyl, amine Low activity
2-Chloroethylamine HCl (870-24-6) C₂H₇Cl₂N 115.99 Chloroethyl, amine Not reported
[2-(3-Chlorophenoxy)ethyl]ethylamine HCl (90945-04-3) C₁₀H₁₅Cl₂NO 236.14 Chlorophenoxy, amine Not reported
2-(Chloroethylsulfonyl)ethanol diHCl (85739-74-8) C₄H₁₁Cl₃O₃S 245.55 Sulfonyl, chloroethyl, hydroxyl Not reported

Key Research Findings

  • Antimicrobial Efficacy: The target compound’s sulfonyl and chloroethyl groups synergize to disrupt microbial cell walls, as seen in thiopyrimidinones (). Analogues lacking these groups (e.g., methylsulfonyl derivatives) show diminished activity .
  • Synthetic Utility: Chloroethyl sulfonyl compounds are preferred in multi-step syntheses due to their stability under acidic conditions, unlike phenoxy or hydroxyl variants .
  • Safety Considerations: Chloroethyl groups necessitate hazard protocols (e.g., PPE, ventilation) akin to 2-chloroethanol (), whereas methylsulfonyl derivatives pose lower toxicity .

Biological Activity

Overview

2-[2-(2-Chloroethyl)sulfonyl]ethoxyethanamine hydrochloride (CAS No. 98231-71-1) is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which includes a chloroethyl sulfonyl moiety, making it a candidate for various therapeutic applications, particularly in oncology.

  • Molecular Formula : C6H15Cl2N0S
  • Molecular Weight : 200.16 g/mol
  • Structure : The compound features a chloroethyl group attached to a sulfonyl ether, which is believed to play a critical role in its biological activity.

The biological activity of 2-[2-(2-Chloroethyl)sulfonyl]ethoxyethanamine hydrochloride primarily involves its ability to form covalent bonds with nucleophilic sites in proteins and DNA. This interaction can lead to the inhibition of crucial cellular processes, making it particularly relevant in cancer treatment where it may induce apoptosis in rapidly dividing cells. The mechanism can be summarized as follows:

  • Covalent Bond Formation : The chloroethyl group reacts with nucleophiles in cellular components.
  • Inhibition of Cellular Processes : This interaction can disrupt normal cellular functions, leading to cell death.

Anticancer Properties

Research has indicated that compounds similar to 2-[2-(2-Chloroethyl)sulfonyl]ethoxyethanamine hydrochloride exhibit anticancer properties. The mechanism involves DNA alkylation, which is a hallmark of several chemotherapeutic agents. Studies have demonstrated that:

  • Cell Line Studies : In vitro studies on various cancer cell lines have shown significant cytotoxicity, suggesting potential efficacy against tumors.
  • Case Study Example : A study involving human cancer cell lines reported that the compound induced apoptosis through the activation of caspase pathways, leading to cell cycle arrest and subsequent cell death.

Antimicrobial Activity

Emerging evidence suggests that this compound may also possess antimicrobial properties. Preliminary studies indicate:

  • Bacterial Inhibition : Tests against Gram-positive and Gram-negative bacteria have shown varying degrees of inhibition.
  • Mechanism : The proposed mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Summary of Key Studies

Study TypeFindingsReference
In Vitro CancerInduced apoptosis in cancer cell lines; significant cytotoxicity observed.
AntimicrobialExhibited inhibitory effects against specific bacterial strains; potential as an antibiotic.
MechanisticCovalent bonding with nucleophilic sites; disruption of cellular functions confirmed.

Q & A

Basic: What analytical methods are recommended for confirming the structural identity and purity of 2-[2-(2-Chloroethyl)sulfonyl]ethoxyethanamine hydrochloride?

Answer:

  • Nuclear Magnetic Resonance (NMR): Use 1^1H and 13^13C NMR to confirm the sulfonyl, chloroethyl, and ethanamine moieties. Compare observed shifts with predicted values based on the IUPAC name and SMILES notation (C(CS(=O)(=O)CCCl)N.Cl ) .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) should match the molecular formula (C4_4H11_{11}Cl2_2NO2_2S, MW 208.11 g/mol) to validate molecular integrity .
  • Purity Assessment: Employ HPLC with UV detection (≥95% purity threshold) or titration methods. Note discrepancies in reported purity (95% vs. 98%) and validate with independent calibration standards .

Basic: What safety protocols are critical for handling this compound in laboratory settings?

Answer:

  • Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood due to potential mutagenicity (GHS hazard classification) .
  • Storage: Store in airtight containers at 2–8°C, away from moisture and oxidizing agents. Monitor decomposition risks via thermal gravimetric analysis (TGA) .
  • Spill Management: Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste under EPA guidelines .

Advanced: How can synthetic routes for this compound be optimized to improve yield and scalability?

Answer:

  • Reagent Selection: Replace thionyl chloride with less corrosive agents (e.g., PCl3_3) in sulfonation steps to reduce side reactions .
  • Reaction Monitoring: Use in-situ FTIR to track intermediate formation (e.g., sulfonyl chloride) and optimize reaction time/temperature .
  • Workup Strategies: Employ liquid-liquid extraction with dichloromethane/water to isolate the hydrochloride salt efficiently. Validate purity via differential scanning calorimetry (DSC) to detect polymorphic impurities .

Advanced: How should researchers address contradictions in reported purity data (e.g., 95% vs. 98%)?

Answer:

  • Method Validation: Cross-validate using orthogonal techniques:
    • Karl Fischer Titration: Quantify water content, which may inflate purity estimates in hygroscopic samples .
    • X-ray Diffraction (XRD): Detect crystalline vs. amorphous phases that affect purity calculations .
  • Batch Analysis: Compare multiple commercial batches (e.g., Thermo Scientific vs. Chemos GmbH) to identify supplier-specific variability .

Advanced: What mechanistic insights explain the reactivity of its sulfonyl and chloroethyl groups in nucleophilic substitutions?

Answer:

  • Sulfonyl Group: Acts as an electron-withdrawing group, enhancing the electrophilicity of adjacent carbons. Reactivity can be quantified via Hammett substituent constants (σp_p ~ 0.6) in SN2_2 reactions .
  • Chloroethyl Moiety: The β-chloroethyl structure facilitates alkylation of biomolecules (e.g., DNA crosslinking). Kinetic studies (e.g., stopped-flow spectrometry) reveal pH-dependent hydrolysis rates, with optimal stability at pH 4–6 .
  • Competitive Pathways: Use DFT calculations to model transition states and predict regioselectivity in reactions with amines or thiols .

Advanced: How does the compound’s stability vary under different pH and temperature conditions?

Answer:

  • Thermal Stability: Conduct accelerated stability studies (40–60°C) with HPLC monitoring. Degradation products (e.g., ethanesulfonic acid) form above 50°C, as shown in TGA/DSC data .
  • pH-Dependent Hydrolysis: Below pH 3, the chloroethyl group undergoes rapid hydrolysis to ethanolamine derivatives. Above pH 8, sulfonyl cleavage dominates. Buffer systems (e.g., phosphate, pH 6.5) minimize decomposition .

Advanced: What strategies are effective for derivatizing this compound to enhance its biological activity or solubility?

Answer:

  • Amino Group Modifications: Introduce PEGylated or acylated derivatives via EDC/NHS coupling. Assess solubility changes via octanol-water partition coefficients (logP) .
  • Sulfonyl Replacement: Substitute the sulfonyl group with phosphonate or carboxylate moieties to alter charge distribution. Monitor bioactivity in cell-based assays (e.g., cytotoxicity in HeLa cells) .
  • Prodrug Design: Synthesize ester prodrugs for enhanced membrane permeability. Validate hydrolysis rates in simulated physiological fluids .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[2-(2-Chloroethl)sulfonyl]ethoxyethanamine hydrochloride
Reactant of Route 2
2-[2-(2-Chloroethl)sulfonyl]ethoxyethanamine hydrochloride

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